molecular formula C8H9NaO B14217613 Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- CAS No. 827304-01-8

Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-

Cat. No.: B14217613
CAS No.: 827304-01-8
M. Wt: 144.15 g/mol
InChI Key: CEHQNXSSVATGDI-UHFFFAOYSA-N
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Description

Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- is a chemical compound with the molecular formula C₈H₉NaO. It is a sodium salt derivative of a cyclopentadienyl compound, which is characterized by the presence of a cyclopentadienyl ring substituted with a 1-oxopropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- typically involves the reaction of cyclopentadienyl sodium with a suitable 1-oxopropyl precursor. One common method involves the use of sodium hydride (NaH) as a base to deprotonate the cyclopentadienyl compound, followed by the addition of a 1-oxopropyl halide under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding alcohol or alkane derivatives.

    Substitution: The cyclopentadienyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various cyclopentadienyl derivatives and organometallic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentadienyl ring can participate in π-π interactions, while the 1-oxopropyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- is unique due to its specific substitution pattern on the cyclopentadienyl ring, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required.

Properties

CAS No.

827304-01-8

Molecular Formula

C8H9NaO

Molecular Weight

144.15 g/mol

IUPAC Name

sodium;1-cyclopenta-2,4-dien-1-ylpropan-1-one

InChI

InChI=1S/C8H9O.Na/c1-2-8(9)7-5-3-4-6-7;/h3-6H,2H2,1H3;/q-1;+1

InChI Key

CEHQNXSSVATGDI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)[C-]1C=CC=C1.[Na+]

Origin of Product

United States

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